molecular formula C14H17ClFNO2S B2668642 2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide CAS No. 2034398-35-9

2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide

Cat. No.: B2668642
CAS No.: 2034398-35-9
M. Wt: 317.8
InChI Key: BHVCHNQBYZEASA-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a methoxythianyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme, thereby disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
  • 2-chloro-4-fluoro-5-nitrobenzamide
  • 2-chloro-4-fluoroacetophenone

Uniqueness

2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide is unique due to the presence of the methoxythianyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO2S/c1-19-14(4-6-20-7-5-14)9-17-13(18)11-3-2-10(16)8-12(11)15/h2-3,8H,4-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVCHNQBYZEASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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